![molecular formula C14H13ClO2 B13867370 4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol is an organic compound with a complex structure that includes a chlorophenyl group and a hydroxymethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-[(4-Chlorophenyl)methyl]-2-carboxyphenol.
Reduction: 4-[(4-Phenyl)methyl]-2-(hydroxymethyl)phenol.
Substitution: 4-[(4-Chlorophenyl)methyl]-2-(alkoxymethyl)phenol.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorophenyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Hydroxybenzyl Alcohol: Lacks the chlorophenyl group, reducing its potential biological activity.
4-[(4-Bromophenyl)methyl]-2-(hydroxymethyl)phenol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
Uniqueness
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol is unique due to the presence of both a chlorophenyl group and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H13ClO2 |
|---|---|
Poids moléculaire |
248.70 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C14H13ClO2/c15-13-4-1-10(2-5-13)7-11-3-6-14(17)12(8-11)9-16/h1-6,8,16-17H,7,9H2 |
Clé InChI |
YFCMJXDEHQRMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


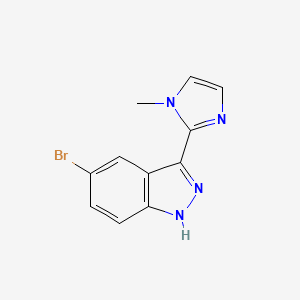
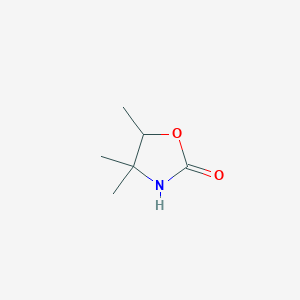
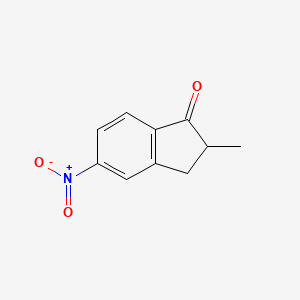
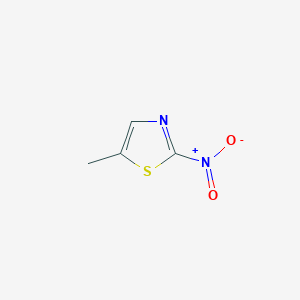
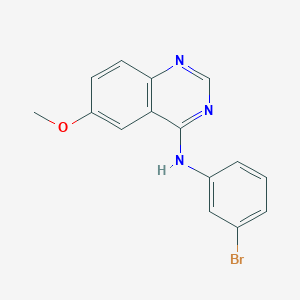
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

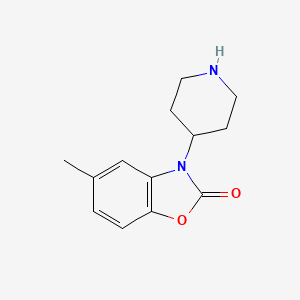
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)

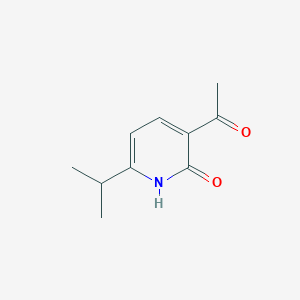

![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)

